molecular formula C37H56O10 B12437715 methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate

methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate

Cat. No.: B12437715
M. Wt: 660.8 g/mol
InChI Key: LHZZULHOQSQSJN-WKDDYLQYSA-N
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Description

Methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate is a triterpenoid saponin derivative commonly found in plants of the Gypsophila genus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate typically involves the glycosylation of gypsogenin with a glucuronic acid derivative. The reaction is often carried out in the presence of a catalyst such as silver carbonate or silver oxide, under anhydrous conditions . The reaction mixture is then purified using chromatographic techniques to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve the extraction of gypsogenin from plant sources, followed by chemical modification to introduce the glucuronic acid moiety. This process can be optimized for large-scale production by employing efficient extraction and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as pancreatic lipase, which plays a role in lipid metabolism . The compound’s effects on cellular processes are mediated through its interaction with membrane receptors and signaling pathways .

Properties

Molecular Formula

C37H56O10

Molecular Weight

660.8 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9S,12aR,14bS)-9-formyl-2,2,6a,6b,9,12a-hexamethyl-10-[(4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C37H56O10/c1-32(2)14-16-37(31(43)44)17-15-35(5)20(21(37)18-32)8-9-23-33(3)12-11-24(34(4,19-38)22(33)10-13-36(23,35)6)46-30-27(41)25(39)26(40)28(47-30)29(42)45-7/h8,19,21-28,30,39-41H,9-18H2,1-7H3,(H,43,44)/t21-,22+,23+,24?,25-,26-,27?,28-,30?,33-,34-,35+,36+,37-/m0/s1

InChI Key

LHZZULHOQSQSJN-WKDDYLQYSA-N

Isomeric SMILES

C[C@]12CCC([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)OC6C([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

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